molecular formula C14H23NS B14249812 Benzenamine, 2-[(2-ethylhexyl)thio]- CAS No. 515140-79-1

Benzenamine, 2-[(2-ethylhexyl)thio]-

Cat. No.: B14249812
CAS No.: 515140-79-1
M. Wt: 237.41 g/mol
InChI Key: PDUWXIGRCDIOMJ-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(2-ethylhexyl)thio]- is a sulfur-containing aniline derivative characterized by a bulky 2-ethylhexylthio substituent at the benzene ring’s ortho position. Its derivatives, such as the 4-methylbenzenesulfonate salt (CAS 852360–51–1), are regulated under U.S. EPA Significant New Use Rules (SNURs), indicating industrial relevance and safety considerations .

Properties

CAS No.

515140-79-1

Molecular Formula

C14H23NS

Molecular Weight

237.41 g/mol

IUPAC Name

2-(2-ethylhexylsulfanyl)aniline

InChI

InChI=1S/C14H23NS/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h6-7,9-10,12H,3-5,8,11,15H2,1-2H3

InChI Key

PDUWXIGRCDIOMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(2-ethylhexyl)thio]- typically involves the reaction of benzenamine with 2-ethylhexylthiol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) under controlled temperature conditions to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of Benzenamine, 2-[(2-ethylhexyl)thio]- may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-[(2-ethylhexyl)thio]- can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-donating nature of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: Benzenamine, 2-[(2-ethylhexyl)thio]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.

Industry: In industrial applications, Benzenamine, 2-[(2-ethylhexyl)thio]- is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of dyes and pigments is also noteworthy.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(2-ethylhexyl)thio]- involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the 2-ethylhexylthio group can engage in hydrophobic interactions and sulfur-related chemistry. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Benzenamine, 2-[(2-ethylhexyl)thio]- and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications References
Benzenamine, 2-[(2-ethylhexyl)thio]- -SC8H17 (2-ethylhexyl) 267.44 g/mol Industrial intermediate; regulated under SNURs due to sulfonate salt derivatives.
2-[(2-Benzothiazolylmethyl)thio]-benzenamine -S-CH2-benzothiazole 274.38 g/mol Bioactive intermediate; synthesized via bromoacetyl bromide and 2-aminothiophenol.
Benzenamine, 2-[(2-pyridinylmethyl)thio]- -S-CH2-pyridine 216.31 g/mol High-yield synthesis (74–80%); used in amide/ester derivatives.
2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline -S-thienopyrimidine 289.40 g/mol Heterocyclic modification; potential pharmacological activity.
Benzenamine, 2-methyl-6-(methylthio) -SCH3, -CH3 153.24 g/mol Smaller substituents; higher solubility in polar solvents.

Structural and Functional Differences

  • Substituent Bulkiness : The 2-ethylhexylthio group in the target compound confers significant lipophilicity, enhancing membrane permeability compared to analogs like 2-methyl-6-(methylthio)benzenamine .
  • Heterocyclic Modifications: Compounds such as 2-[(2-benzothiazolylmethyl)thio]-benzenamine and 2-((5-methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline incorporate nitrogen- or sulfur-rich heterocycles, which may improve binding to biological targets (e.g., enzymes or receptors) .
  • Synthetic Accessibility : The pyridinylmethylthio derivative (74–80% yield) is more efficiently synthesized than the benzothiazolylmethylthio analog, which forms as a byproduct in unprotected thiol reactions .

Physicochemical Properties

  • Solubility : The ethylhexylthio group reduces water solubility compared to smaller thioether analogs (e.g., methylthio derivatives) .
  • Thermal Stability: Thienopyrimidine- and benzothiazole-containing analogs exhibit higher thermal stability due to aromatic conjugation .

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